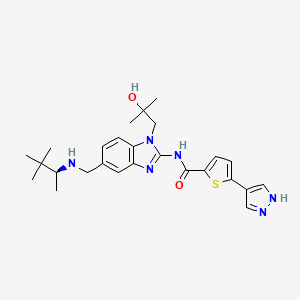

Itk antagonist

Beschreibung

Eigenschaften

Molekularformel |

C26H34N6O2S |

|---|---|

Molekulargewicht |

494.7 g/mol |

IUPAC-Name |

N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33)/t16-/m0/s1 |

InChI-Schlüssel |

MUAICZWSFWUFNA-INIZCTEOSA-N |

Isomerische SMILES |

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O |

Kanonische SMILES |

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery of Novel Small Molecule Inhibitors of Interleukin-2 Inducible T-cell Kinase (Itk)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the discovery and development of small molecule inhibitors targeting Interleukin-2 Inducible T-cell Kinase (Itk), a critical non-receptor tyrosine kinase in T-cell signaling. It covers the underlying biology of the Itk pathway, profiles of key inhibitors, and detailed experimental methodologies for their evaluation.

Introduction: Itk as a Therapeutic Target

Interleukin-2 Inducible T-cell Kinase (Itk) is a member of the Tec family of non-receptor protein tyrosine kinases, predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells.[1][2][3] It serves as a crucial component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation.[3][4] Upon TCR stimulation, Itk is activated and proceeds to regulate downstream effectors, most notably Phospholipase C-γ1 (PLCγ1).[1][4][5]

The critical function of Itk in modulating T-cell responses has made it an attractive therapeutic target for a range of immune-mediated disorders.[3] Inhibition of Itk is a promising strategy for treating autoimmune diseases, allergic conditions like asthma, inflammatory skin diseases, and certain T-cell malignancies.[1][6][7] Consequently, significant effort has been dedicated to the discovery of potent and selective small molecule inhibitors of Itk.[3]

The Itk Signaling Pathway

The activation of Itk is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell.[1] This event triggers a signaling cascade, as illustrated below.

Caption: Simplified Itk signaling pathway downstream of the T-cell receptor (TCR).

Upon antigen recognition, LCK phosphorylates ITAM motifs on the CD3 complex, leading to the recruitment and activation of ZAP70.[1] ZAP70 then phosphorylates key adaptor proteins, including LAT and SLP-76, forming a critical signaling scaffold.[1] Parallel activation of PI3K recruits Itk from the cytoplasm to the plasma membrane, where it interacts with the LAT/SLP-76 complex.[1] This positions Itk for phosphorylation and full activation by LCK.[1] Activated Itk then phosphorylates and activates PLCγ1, which hydrolyzes PIP2 to generate secondary messengers, leading to calcium mobilization, activation of transcription factors like NFAT and NF-κB, and ultimately, T-cell activation and cytokine production.[1][8]

Discovery of Small Molecule Itk Inhibitors

The discovery of Itk inhibitors has employed various strategies, including high-throughput screening (HTS), structure-based drug design, and fragment-based approaches.[1][6][9] These efforts have yielded several distinct chemical scaffolds with potent inhibitory activity. Inhibitors can be broadly classified as ATP-competitive (reversible) or covalent (irreversible), with the latter typically targeting a cysteine residue (Cys442) in or near the ATP-binding pocket.[1]

Data Presentation: Representative Itk Inhibitors

The following table summarizes quantitative data for several notable small molecule Itk inhibitors.

| Compound Name/Series | Type | Itk IC₅₀ (nM) | Selectivity Notes | Reference(s) |

| BMS-509744 | ATP-competitive | 19 | >200-fold vs other Tec kinases | [1] |

| BMS-488516 | ATP-competitive | 96 | >200-fold vs other Tec kinases | [1] |

| Compound 44 | ATP-competitive | 65 | Aminopyrimidine scaffold | [1] |

| Ibrutinib | Covalent | - | Also a potent Btk inhibitor | [1] |

| Soquelitinib (CPI-818) | Covalent | 2.3 | >100-fold vs RLK (IC₅₀ = 260 nM) | [10][11] |

| CPI-893 | Covalent | 0.36 | Dual Itk/RLK inhibitor (RLK IC₅₀ = 0.4 nM) | [10] |

| C-161 | ATP-competitive | - | Shown to be effective in mouse asthma model | [7] |

| Aminopyrid-2-ones | ATP-competitive | - | Discovered via structure-based design | [6] |

IC₅₀ (Half maximal inhibitory concentration) values can vary based on assay conditions.

Experimental Protocols

The characterization of novel Itk inhibitors requires a multi-tiered approach, progressing from biochemical assays to cellular models and finally to in vivo efficacy studies.

Workflow for Itk Inhibitor Discovery and Validation

Caption: A typical workflow for the discovery and validation of novel Itk inhibitors.

Protocol 1: Biochemical Itk Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method to measure the direct inhibitory effect of a compound on Itk's enzymatic activity.

Objective: To determine the IC₅₀ value of a test compound against recombinant human Itk.

Materials:

-

Recombinant human Itk enzyme.

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

-

ATP (Adenosine triphosphate).

-

HTRF Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Test compounds serially diluted in DMSO.

-

384-well low-volume microplates.

Procedure:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.

-

Enzyme/Substrate Mix: Prepare a solution containing the Itk enzyme and the biotinylated peptide substrate in the assay buffer. Add this mix to the wells containing the compound and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for Itk. Incubate for 60 minutes at room temperature.

-

Stop and Detect: Add the HTRF detection reagents (Europium-antibody and Streptavidin-XL665) in a detection buffer containing EDTA to stop the reaction. The EDTA chelates Mg²⁺, which is required for kinase activity.

-

Incubation & Reading: Incubate the plate for 60 minutes at room temperature to allow for detection antibody binding. Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Assay for IL-2 Secretion in Jurkat T-cells

This protocol assesses a compound's ability to inhibit T-cell activation in a cellular context.

Objective: To measure the effect of an Itk inhibitor on the production of IL-2 by stimulated Jurkat T-cells.[11]

Materials:

-

Jurkat E6.1 T-cells.

-

Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Stimulation Reagents: Anti-CD3 and Anti-CD28 antibodies or PMA (phorbol 12-myristate 13-acetate) and Ionomycin.

-

Test compounds serially diluted in culture medium.

-

96-well cell culture plates.

-

Human IL-2 ELISA kit.

Procedure:

-

Cell Plating: Seed Jurkat cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate the cells with the compound for 1 hour at 37°C, 5% CO₂.

-

Cell Stimulation: Add stimulation reagents (e.g., 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28) to the wells to activate the T-cells.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

-

IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a commercial human IL-2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the measured IL-2 concentration against the logarithm of the compound concentration. Calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce IL-2 secretion by 50%.

Protocol 3: In Vivo Model - House Dust Mite (HDM)-Induced Allergic Airway Inflammation

This protocol provides a framework for evaluating the efficacy of an Itk inhibitor in a preclinical model of asthma.[7]

Objective: To determine if an Itk inhibitor can attenuate airway inflammation in a mouse model of asthma.

Animals:

-

BALB/c mice (6-8 weeks old).

Procedure:

-

Sensitization: Intranasally or intraperitoneally administer a solution of House Dust Mite (HDM) extract to the mice on days 0 and 7 to sensitize them to the allergen.

-

Challenge: On days 14, 15, 16, and 17, challenge the mice by intranasal administration of HDM extract to induce an inflammatory response in the lungs.

-

Compound Administration: Administer the Itk inhibitor (e.g., via oral gavage or intraperitoneal injection) daily, starting from day 13 (before the first challenge) until day 17. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

-

Endpoint Analysis (Day 18-19):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.

-

Cytokine Analysis: Measure levels of Th2/Th17 cytokines (e.g., IL-4, IL-5, IL-13, IL-17A) in the BAL fluid or lung homogenates by ELISA or multiplex assay.[7]

-

Serum IgE: Collect blood to measure total and HDM-specific IgE levels.[7]

-

-

Data Analysis: Compare the readouts from the inhibitor-treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA) to determine if the treatment significantly reduced the hallmarks of allergic airway inflammation.

Conclusion and Future Directions

The discovery of small molecule inhibitors of Itk has progressed significantly, yielding potent and selective tool compounds and clinical candidates. Structure-based design has proven invaluable in optimizing both potency and selectivity.[6][9] Several inhibitors, such as the covalent inhibitor Soquelitinib (CPI-818), have advanced into clinical trials for T-cell lymphomas and atopic dermatitis, demonstrating the therapeutic potential of targeting Itk.[8][12][13][14]

Future efforts will likely focus on developing inhibitors with tailored selectivity profiles, such as those that spare other Tec kinases like RLK to fine-tune the immunomodulatory effect. Additionally, exploring non-ATP competitive (allosteric) inhibitors may offer new avenues for achieving higher selectivity.[15][16] As our understanding of the nuanced roles of Itk in different T-cell subsets and disease contexts grows, so too will the opportunities for designing next-generation Itk-targeted therapies.

References

- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent inhibitors of interleukin-2 inducible T-cell kinase (ITK) through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. corvuspharma.com [corvuspharma.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Corvus Pharmaceuticals Provides Business Update and Reports [globenewswire.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tec Family Kinase Inhibitors with a Focus on Itk Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tec family of non-receptor tyrosine kinases plays a critical role in the signaling pathways of various hematopoietic cells. This family, which in mammals includes five members—Tec, Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Rlk (resting lymphocyte kinase, also known as Txk), and Bmx (bone marrow kinase, X-linked)—are key mediators of antigen receptor signaling in B and T cells, as well as signaling downstream of cytokine and chemokine receptors.

Among the Tec family members, Itk is predominantly expressed in T cells and NK cells and is a crucial component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Itk is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This activation leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn trigger downstream events such as calcium mobilization, activation of protein kinase C (PKC), and the Ras-MAPK pathway. These signaling events are essential for T-cell activation, proliferation, differentiation, and cytokine production.

Given its central role in T-cell function, Itk has emerged as a promising therapeutic target for a range of immunological disorders, including autoimmune diseases and allergic asthma, as well as T-cell malignancies. The development of small molecule inhibitors that can selectively target Itk is therefore an area of intense research. This technical guide provides an in-depth overview of Tec family kinase inhibitors with a specific focus on their selectivity for Itk, presenting key preclinical data, detailed experimental methodologies, and the underlying signaling pathways.

Itk Signaling Pathway

The signaling cascade initiated by TCR engagement that leads to Itk activation and downstream effects is a complex and tightly regulated process. The following diagram illustrates the key steps in this pathway.

Caption: TCR-mediated Itk signaling pathway.

Tec Family Kinase Inhibitors and their Specificity for Itk

A number of small molecule inhibitors have been developed that target Tec family kinases. These can be broadly classified as covalent or non-covalent inhibitors. Covalent inhibitors typically form an irreversible bond with a cysteine residue within the ATP-binding site of the kinase, leading to prolonged target inhibition. Non-covalent inhibitors, on the other hand, bind reversibly to the kinase. The specificity of these inhibitors for Itk over other Tec family members and the broader kinome is a critical factor in their therapeutic potential and safety profile.

Quantitative Inhibitor Specificity Data

The following tables summarize the in vitro potency (IC50) of selected Tec family kinase inhibitors against Itk and other relevant kinases. Lower IC50 values indicate higher potency.

Table 1: Covalent Tec Family Kinase Inhibitors

| Inhibitor | Itk IC50 (nM) | Btk IC50 (nM) | Tec IC50 (nM) | Rlk/Txk IC50 (nM) | Other Kinases IC50 (nM) |

| Ibrutinib | 10.7[1] | 0.5[1][2] | 78[1] | - | EGFR: 5.6, JAK3: 16.1[1] |

| Acalabrutinib | >1000[3] | 3[4] | - | 94-fold selective over Txk[4] | 323-fold selective over Itk[4] |

| PRN694 | 0.3[5] | 17[5] | 3.3[5] | 1.4[5] | JAK3: 30, BMX: 17, BLK: 125[5] |

| ATI-2138 | Potent inhibitor | - | - | Potent inhibitor | JAK3: Potent inhibitor[6] |

| Soquelitinib (CPI-818) | KD 2.5nM | >100-fold selective over Rlk and other TEC kinases[7] | >100-fold selective | >100-fold selective | - |

Table 2: Non-Covalent Tec Family Kinase Inhibitors

| Inhibitor | Itk IC50 (nM) | Btk IC50 (nM) | Tec IC50 (nM) | Other Kinases IC50 (nM) |

| BMS-509744 | 19[8][9] | >200-fold selective[10] | >200-fold selective[10][11] | >55-fold selective over other kinases[11] |

| CTA056 | 100[12][13] | 400[13][14] | - | ETK (BMX): 5000[13][14] |

Key Experimental Methodologies

The characterization and validation of Itk inhibitors require a suite of robust in vitro and in vivo assays. This section provides detailed methodologies for key experiments commonly cited in the field.

In Vitro Kinase Assays for IC50 Determination

Biochemical kinase assays are essential for determining the potency of an inhibitor against its target kinase. Various formats are available, including radiometric and fluorescence-based assays.

Workflow for a Typical In Vitro Kinase Assay

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. In vitro kinase assay [protocols.io]

- 5. merckmillipore.com [merckmillipore.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. promega.com [promega.com]

- 14. academic.oup.com [academic.oup.com]

The Differential Role of Interleukin-2 Inducible T-cell Kinase (Itk) in CD4+ vs. CD8+ T-cell Responses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2 inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR). Its role in orchestrating T-cell activation, differentiation, and effector function is well-established. However, the functional consequences of Itk signaling diverge significantly between CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes. This technical guide provides a comprehensive analysis of the differential functions of Itk in these two major T-cell lineages, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of key pathways and workflows. Understanding these distinctions is paramount for the development of targeted immunomodulatory therapies.

Introduction to Itk and its Role in T-cell Signaling

Itk is predominantly expressed in T-cells and Natural Killer (NK) cells. Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the recruitment and activation of Itk. Activated Itk, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This pivotal event leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP3), which subsequently activate downstream pathways controlling transcription factor activation (e.g., NFAT, NF-κB, and AP-1), calcium mobilization, and cytoskeletal rearrangement. These processes are fundamental to T-cell activation, proliferation, and the acquisition of effector functions.

Itk Signaling Pathway

The canonical Itk signaling pathway downstream of the TCR is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck. This creates docking sites for ZAP-70, which, upon activation, phosphorylates key adapter proteins, including Linker for Activation of T-cells (LAT) and SLP-76. Itk is recruited to this signaling complex and is subsequently activated.

Differential Function of Itk in CD4+ T-cell Responses

In CD4+ T-cells, Itk is a critical regulator of differentiation into distinct helper T-cell subsets. The strength and duration of TCR signaling, modulated by Itk, plays a significant role in this lineage commitment.

Role in T-helper Cell Differentiation

-

Th1 Cells: The role of Itk in Th1 differentiation is complex. While some studies suggest that Itk is dispensable for Th1 responses, others indicate that Itk kinase activity is indeed required for optimal IFN-γ production.[1] In the absence of Itk, there is often a default pathway towards Th1 differentiation, characterized by increased expression of the master transcription factor T-bet.[2]

-

Th2 Cells: Itk signaling is crucial for the development and function of Th2 cells.[3] Itk-deficient CD4+ T-cells exhibit a profound defect in the production of Th2 cytokines such as IL-4, IL-5, and IL-13.[4] Itk promotes Th2 differentiation by negatively regulating T-bet.[2]

-

Th17 Cells: The differentiation of pro-inflammatory Th17 cells is highly dependent on Itk signaling.[5] Itk-deficient mice show reduced numbers of Th17 cells, and inhibition of Itk blocks Th17 differentiation in vitro.[5] This is linked to Itk's role in activating NFAT, which is essential for the expression of the Th17 master transcription factor, RORγt.

-

Treg Cells: In contrast to its positive role in effector T-cell differentiation, Itk signaling negatively regulates the development of both natural and induced regulatory T-cells (Tregs).[5] Attenuated TCR signaling in the absence of Itk promotes the expression of Foxp3, the master transcription factor for Tregs.[5]

Quantitative Impact of Itk on CD4+ T-cell Responses

| Parameter | Effect of Itk Deficiency/Inhibition in CD4+ T-cells | Quantitative Data/Observation | Reference(s) |

| Th1 Differentiation | Skewed towards Th1 in the absence of Itk, but kinase activity required for optimal IFN-γ. | Itk-/- T-cells produce large amounts of T-bet mRNA. | [1][2] |

| Th2 Cytokine Production (IL-4, IL-5, IL-13) | Severely impaired. | Itk-/- CD4+ T-cells show a significant reduction in the percentage of IL-4 producing cells. | [3][4] |

| Th17 Differentiation | Impaired. | Reduced proportions of Th17 cells in Itk-deficient humans. | [5] |

| Treg Frequency | Increased. | Increased frequency of Foxp3+ Treg cells in Itk-/- mice. | [5] |

| PLCγ1 Phosphorylation | Reduced. | Itk is critical for PLCγ1 activation downstream of the TCR. | [2] |

Note: Direct quantitative comparisons between cell types are often not available in single studies. The table reflects findings from various sources.

Differential Function of Itk in CD8+ T-cell Responses

In CD8+ T-cells, Itk plays a multifaceted role in their development, activation, cytotoxic function, and the formation of memory cells.

Role in CD8+ T-cell Development and Activation

The absence of Itk leads to a significant reduction in conventional naive CD8+ T-cells.[6] Instead, there is an accumulation of "innate-like" CD8+ T-cells with a memory phenotype (CD44high).[7] For conventional CD8+ T-cells, Itk is required for robust TCR-mediated activation, proliferation, and cytokine production.[8]

Role in Cytotoxicity and Effector Function

Itk is essential for the full development of cytotoxic T-lymphocyte (CTL) effector functions. Itk-deficient CD8+ T-cells exhibit defects in TCR-dependent signaling, leading to impaired calcium flux and ERK activation.[8] This translates to reduced expression of cytotoxic granules and impaired killing of target cells.

Role in Memory Formation

The influence of Itk on CD8+ T-cell memory formation is context-dependent. While Itk is crucial for the initial expansion and effector differentiation, its absence can lead to an enhanced generation of memory precursor cells. This suggests that strong Itk-mediated signals may favor terminal differentiation at the expense of memory development.

Quantitative Impact of Itk on CD8+ T-cell Responses

| Parameter | Effect of Itk Deficiency/Inhibition in CD8+ T-cells | Quantitative Data/Observation | Reference(s) |

| Conventional Naive CD8+ T-cell Numbers | Severely reduced. | Itk-/- mice lack CD44loCD122lo (naive) CD8+ T-cells. | [6] |

| "Innate-like" CD8+ T-cell Numbers | Increased population with a memory phenotype. | Majority of CD8+ T-cells in Itk-/- mice are CD44high. | [7] |

| TCR-induced Proliferation | Impaired. | Reduced expansion in response to viral infection. | [8] |

| Cytokine Production (e.g., IFN-γ) | Reduced upon primary stimulation. | Defects in effector cytokine production in response to viral infection. | [8] |

| Cytotoxicity | Impaired. | Reduced cytolytic activity against allogeneic and virally infected cells. |

Note: Direct quantitative comparisons between cell types are often not available in single studies. The table reflects findings from various sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Itk in T-cell responses.

T-cell Isolation and Culture

Protocol:

-

Tissue Preparation: Aseptically harvest spleens and lymph nodes from mice and place them in complete RPMI-1640 medium.

-

Single-Cell Suspension: Mechanically dissociate the tissues to create a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.

-

T-cell Enrichment: Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with specific antibody-conjugated beads or by fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol. For activation, coat plates with anti-CD3 and anti-CD28 antibodies.

Western Blot for Itk and Phospho-Itk

Protocol:

-

Cell Lysis: Lyse T-cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Itk or phospho-Itk overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro T-cell Cytotoxicity Assay

Protocol:

-

Prepare Effector Cells: Isolate and culture CD8+ T-cells as described above.

-

Prepare Target Cells: Use a suitable target cell line (e.g., EL4) and label them with a fluorescent dye like Calcein-AM or CFSE.[9][10]

-

Co-culture: Co-culture the effector and target cells at various effector-to-target (E:T) ratios in a 96-well plate.[9][10]

-

Incubation: Incubate the plate for 4-16 hours at 37°C.

-

Analysis: Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader or quantify the percentage of live target cells by flow cytometry.[10]

Intracellular Cytokine Staining

Protocol:

-

Cell Stimulation: Stimulate T-cells with PMA and ionomycin or with anti-CD3/CD28 antibodies in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[11]

-

Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD4, CD8).[11]

-

Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.[11]

-

Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17).[11]

-

Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ populations.[11]

T-cell Proliferation Assay (CFSE)

Protocol:

-

CFSE Labeling: Label purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye.[12]

-

Stimulation: Culture the CFSE-labeled cells in the presence of activating stimuli (e.g., anti-CD3/CD28).[12]

-

Incubation: Incubate the cells for 3-5 days.

-

Analysis: Analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell proliferation over several generations.[12]

Conclusion

Itk plays a nuanced and context-dependent role in T-cell biology, with markedly different outcomes in CD4+ and CD8+ T-cell responses. In CD4+ T-cells, Itk is a critical modulator of helper T-cell differentiation, promoting Th2 and Th17 lineages while restraining Treg development. In contrast, in CD8+ T-cells, Itk is essential for the development of conventional naive cells and for the full execution of their cytotoxic effector program. The emergence of "innate-like" CD8+ T-cells in the absence of Itk highlights its role in shaping the identity of the cytotoxic T-cell compartment. A thorough understanding of these differential functions, supported by quantitative data and robust experimental methodologies, is indispensable for the rational design of Itk inhibitors and other immunomodulatory drugs aimed at selectively tuning T-cell responses in various disease settings, including autoimmune disorders, allergies, and cancer.

References

- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. protocols.io [protocols.io]

- 3. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

- 4. Chromatin Immunoprecipitation (ChIP) in Mouse T-cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. ITK and IL-15 support two distinct subsets of CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Innate CD4+ and CD8+ T cells in Itk-deficient mice are regulated by distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 9. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]

- 10. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

- 11. Intracellular Cytokine Staining Protocol [anilocus.com]

- 12. agilent.com [agilent.com]

The Role of Interleukin-2-inducible T-cell Kinase (Itk) in T-cell Exhaustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions and sustained expression of inhibitory receptors. This hyporesponsive state poses a significant barrier to effective anti-tumor immunity and the success of immunotherapies. Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling. Emerging evidence strongly indicates that Itk plays a pivotal role in driving and maintaining T-cell exhaustion. Consequently, targeting Itk has become a promising therapeutic strategy to reinvigorate exhausted T-cells and enhance anti-tumor immunity, particularly in combination with immune checkpoint blockade (ICB). This technical guide provides an in-depth overview of the role of Itk in T-cell exhaustion, detailing the underlying signaling pathways, summarizing key experimental findings, and outlining relevant methodologies.

Itk Signaling in T-cell Activation and Differentiation

Itk is predominantly expressed in T-cells and Natural Killer (NK) cells and is a crucial component of the TCR signaling cascade.[1] Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a series of phosphorylation events leads to the recruitment and activation of Itk.[1] Activated Itk, in turn, phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).[2][3][4][5] This activation is a critical step that leads to downstream signaling events, including calcium mobilization, activation of the Ras/MAPK pathway, and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[5][6][7] These signaling pathways are instrumental in orchestrating T-cell activation, proliferation, and differentiation.[2][3][4][8]

Itk's role extends beyond initial T-cell activation to influencing the differentiation of various T-helper (Th) cell subsets. Itk signaling is known to promote the development of Th2 and Th17 cells while negatively regulating the differentiation of regulatory T-cells (Tregs).[9][10][11] This function of Itk in tuning T-cell differentiation has significant implications for the tumor microenvironment, where a shift towards a Th1-dominant response is often associated with better anti-tumor immunity.

Signaling Pathway Diagram

The Link Between Chronic TCR Signaling and T-cell Exhaustion

T-cell exhaustion is a dysfunctional state driven by persistent antigen stimulation, a common feature of the tumor microenvironment and chronic viral infections.[12][13][14] This chronic TCR signaling leads to a cascade of changes in T-cells, including:

-

Upregulation of Inhibitory Receptors: Exhausted T-cells are characterized by the sustained high expression of multiple inhibitory receptors, also known as immune checkpoints. These include PD-1, TIM-3, LAG-3, and CTLA-4.[15][16] These receptors, upon binding to their respective ligands, deliver inhibitory signals that dampen T-cell responses.

-

Impaired Effector Function: The ability of exhausted T-cells to produce effector cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) is progressively lost.[15][17] Their cytotoxic capacity and proliferative potential are also significantly diminished.[15]

-

Altered Transcriptional Profile: A unique transcriptional program governs the exhausted state, with the upregulation of transcription factors such as TOX.[17][18] TOX has been identified as a critical regulator in the induction and maintenance of T-cell exhaustion.[17]

Given that Itk is a key amplifier of TCR signaling, its continuous activation in the context of persistent antigen exposure contributes significantly to the establishment and maintenance of the exhausted phenotype. By modulating the strength of the TCR signal, Itk influences the transcriptional and epigenetic landscape of T-cells, pushing them towards a state of exhaustion.

Itk Inhibition as a Strategy to Reverse T-cell Exhaustion

Targeting Itk with small molecule inhibitors presents a rational approach to counteract T-cell exhaustion. By dampening the chronic TCR signaling, Itk inhibitors can "reinvigorate" exhausted T-cells. Several studies have demonstrated the potential of both specific and multi-kinase inhibitors that target Itk.

Key Experimental Findings on Itk Inhibition:

| Inhibitor | Model System | Key Findings | Reference |

| Ibrutinib (BTK/Itk inhibitor) | In vitro exhausted human CTLs | - Directly ameliorated CTL exhaustion in a BTK-independent manner.- Reduced expression of the transcription factor TOX.- Enhanced cytokine production and decreased inhibitory receptor expression. | [12][13][14] |

| CPI-818 (Soquelitinib) (Selective Itk inhibitor) | Murine syngeneic tumor models (CT26 colon cancer, EL4 T-cell lymphoma) | - Demonstrated single-agent anti-tumor activity.- Synergistically inhibited tumor growth when combined with anti-PD1 and anti-CTLA4.- Increased tumor-infiltrating CD8+ T-cells and the CD8:Treg ratio.- Down-regulated the expression of several exhaustion markers. | [19] |

| PRN694 (Itk/Rlk inhibitor) | In vitro stimulated OT-I T-cells | - Differentially dampened the expression of activation-induced genes.- Selectively dampened NF-κB intensity and associated gene expression. | [7] |

| Itk-deficient (Itk-/-) T-cells | In vitro and in vivo models | - Reduced T-cell exhaustion and promoted a memory phenotype in CAR-T cells.- Enhanced CAR-T cell expansion and persistence.- Showed better control of tumor relapse. | [20][21] |

These findings collectively suggest that inhibiting Itk can lead to a more favorable anti-tumor immune response by:

-

Reducing the expression of exhaustion markers.

-

Restoring the production of effector cytokines.

-

Increasing the infiltration of functional CD8+ T-cells into the tumor.

-

Synergizing with immune checkpoint inhibitors.

Experimental Workflow for Evaluating Itk Inhibitors

Methodologies for Key Experiments

Detailed protocols are essential for the rigorous investigation of Itk's role in T-cell exhaustion. Below are outlines of key experimental methodologies.

In Vitro T-cell Exhaustion Model

-

Objective: To generate exhausted T-cells in vitro to study the effects of Itk inhibitors.

-

Protocol Outline:

-

Isolate CD8+ T-cells from healthy human donors (PBMCs) or mice (splenocytes).

-

Culture T-cells on plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide continuous TCR stimulation.

-

Maintain the cultures for an extended period (e.g., 7-14 days), replenishing cytokines such as IL-2 as needed.

-

Introduce the Itk inhibitor at various concentrations at a specified time point during the culture period.

-

At the end of the culture, harvest the cells for downstream analysis.

-

Flow Cytometry for Exhaustion Markers

-

Objective: To quantify the expression of inhibitory receptors and other markers on the surface of T-cells.

-

Protocol Outline:

-

Harvest T-cells from in vitro cultures or isolate tumor-infiltrating lymphocytes (TILs) from in vivo models.

-

Wash the cells in a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide).

-

Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for surface markers (e.g., CD8, PD-1, TIM-3, LAG-3).

-

For intracellular transcription factors like TOX, fix and permeabilize the cells after surface staining, followed by incubation with an antibody against the intracellular target.

-

Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI).

-

In Vivo Syngeneic Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of Itk inhibitors alone or in combination with other immunotherapies in an immunocompetent host.

-

Protocol Outline:

-

Implant a syngeneic tumor cell line (e.g., MC38, B16-F10) subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).

-

Once tumors are established and reach a palpable size, randomize the mice into different treatment groups (vehicle control, Itk inhibitor, ICB antibody, combination therapy).

-

Administer the treatments according to a pre-defined schedule (e.g., daily oral gavage for the Itk inhibitor, intraperitoneal injection for the antibody).

-

Measure tumor volume regularly using calipers.

-

Monitor the overall health and survival of the mice.

-

At the end of the study, tumors can be excised for analysis of the tumor microenvironment, including the infiltration and phenotype of immune cells.

-

Future Directions and Therapeutic Implications

The investigation into the role of Itk in T-cell exhaustion is a rapidly evolving field. Future research will likely focus on:

-

Optimizing Combination Therapies: Identifying the most effective combinations of Itk inhibitors with different immune checkpoint blockers and other immunomodulatory agents.

-

Biomarker Development: Discovering predictive biomarkers to identify patients who are most likely to respond to Itk-targeted therapies.

-

Understanding Resistance Mechanisms: Investigating the potential mechanisms of resistance to Itk inhibition and developing strategies to overcome them.

-

Clinical Translation: Advancing selective Itk inhibitors, such as soquelitinib (CPI-818), through clinical trials for various malignancies.[22]

References

- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-cell signaling regulated by the Tec family kinase, Itk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]

- 9. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. ITK (gene) - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK [frontiersin.org]

- 15. T Cell Exhaustion in Immunology Research [elabscience.com]

- 16. biocompare.com [biocompare.com]

- 17. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overcoming immune checkpoint blockade resistance in solid tumors with intermittent ITK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. corvuspharma.com [corvuspharma.com]

- 20. JCI - IL-2–inducible T cell kinase deficiency sustains chimeric antigen receptor T cell therapy against tumor cells [jci.org]

- 21. IL-2-inducible T cell kinase deficiency sustains chimeric antigen receptor T cell therapy against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]

The Role of Interleukin-2-inducible T-cell Kinase (Itk) in the Pathogenesis of T-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase of the Tec family, is a critical mediator of T-cell receptor (TCR) signaling. Its functions are essential for T-cell development, activation, proliferation, and differentiation. While Itk's role in normal immune function is well-established, a growing body of evidence implicates its aberrant activity in the pathogenesis of various T-cell malignancies, particularly T-cell lymphomas (TCLs). Genetic alterations, such as the chromosomal translocation forming the ITK-SYK fusion oncogene, and the hyperactivation of Itk-downstream signaling pathways, contribute to lymphomagenesis and therapeutic resistance. This document provides an in-depth technical overview of Itk's involvement in TCL, summarizing key signaling pathways, quantitative data from seminal studies, detailed experimental protocols, and the rationale for targeting Itk in novel therapeutic strategies.

Itk in Normal T-Cell Receptor (TCR) Signaling

Itk is predominantly expressed in T-cells and Natural Killer T (NKT) cells and serves as a crucial signal transducer downstream of the TCR. Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. The lymphocyte-specific protein tyrosine kinase (LCK) is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This recruits and activates another kinase, ZAP-70.

Simultaneously, PI3K activation generates PIP3 at the plasma membrane, which recruits Itk from the cytoplasm via its Pleckstrin Homology (PH) domain. At the membrane, Itk interacts with the adaptor proteins LAT (Linker for Activation of T-cells) and SLP-76. This positioning allows LCK to phosphorylate Itk at tyrosine 511 (Y511) in its activation loop, leading to its full catalytic activity. Activated Itk then phosphorylates and activates its key substrate, Phospholipase C-gamma 1 (PLCγ1).

Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). These second messengers trigger downstream pathways, including calcium mobilization (via IP3) and activation of Protein Kinase C (PKC), Ras/MAPK, and NF-κB pathways (via DAG). This culminates in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive T-cell activation, cytokine production (e.g., IL-2), and proliferation.

Aberrant Itk Signaling in T-Cell Lymphoma Pathogenesis

The tightly regulated TCR signaling pathway can be hijacked by malignant T-cells to promote survival and proliferation. This occurs through several mechanisms involving Itk.

The ITK-SYK Fusion Oncogene

A recurrent chromosomal translocation, t(5;9)(q33;q22), has been identified in a subset of Peripheral T-cell Lymphomas (PTCL), particularly PTCL-Not Otherwise Specified (PTCL-NOS). This translocation fuses the N-terminal Pleckstrin Homology (PH) and Tec Homology (TH) domains of Itk to the kinase domain of Spleen Tyrosine Kinase (SYK).

The resulting ITK-SYK fusion protein acts as a constitutively active kinase that mimics a strong, antigen-independent TCR signal. The Itk-derived PH domain constitutively targets the fusion protein to lipid rafts in the T-cell membrane, the site of TCR signaling initiation. This localization allows the SYK kinase domain to persistently phosphorylate TCR-proximal proteins and activate downstream pathways, including PLCγ1, NF-κB, and MAPK, driving uncontrolled T-cell proliferation and survival. Mouse models with conditional expression of ITK-SYK in T-cells develop aggressive PTCL with 100% penetrance, confirming its potent oncogenic activity.

Itk-Mediated Chemotherapy Resistance

Beyond direct oncogenic mutations, TCR signaling through Itk can promote resistance to standard chemotherapy in TCL. Studies have shown that TCR engagement on malignant T-cells activates an Itk-dependent signaling axis involving NF-κB and the transcription factor GATA-3. This pathway promotes cell survival and confers resistance to chemotherapy agents. Pharmacological inhibition of Itk was found to abrogate this resistance, highlighting a critical survival pathway exploited by malignant T-cells.

Itk as a Therapeutic Target

Given its central role in T-cell activation and its pathogenic role in TCL, Itk has emerged as a promising therapeutic target. Because Itk expression is largely restricted to T-cells and NKT cells, targeting Itk offers a high degree of specificity for T-cell malignancies, potentially sparing other hematopoietic lineages. Several small molecule inhibitors targeting Itk have been developed and evaluated.

-

Ibrutinib: A dual BTK/ITK inhibitor, has shown efficacy in some preclinical lymphoma models but failed to produce responses in a pilot study of refractory TCL patients.

-

BMS-509744: A selective Itk inhibitor that has demonstrated anti-tumor activity in vitro and in vivo in TCL models by downregulating the TCR signaling pathway.

-

Soquelitinib (CPI-818): A potent and selective oral Itk inhibitor. It has shown promising anti-tumor responses in a phase 1/1b trial for advanced, refractory T-cell lymphomas and has been granted Orphan Drug Designation by the FDA for this indication.

Quantitative Data Presentation

The following tables summarize key quantitative findings from relevant studies.

Table 1: Prevalence of Itk-Related Alterations in T-Cell Lymphoma

| Alteration | Lymphoma Subtype | Prevalence | Reference(s) |

| t(5;9) ITK-SYK translocation | PTCL-NOS | ~17-18% | |

| Aberrant activated SYK | PTCL | >90% | |

| Increased Itk Expression | Various PTCL subtypes | Frequent |

Table 2: Efficacy of Itk Inhibitors in Preclinical Models

| Inhibitor | Target(s) | Assay | Cell Line / Model | IC₅₀ / Effect | Reference(s) |

| CPI-818 | Itk | Kinase Assay | - | IC₅₀ = 2.3 nM | |

| CPI-818 | RLK | Kinase Assay | - | IC₅₀ = 260 nM | |

| CPI-893 | Itk / RLK | Kinase Assay | - | IC₅₀ = 0.36 nM (Itk), 0.4 nM (RLK) | |

| BMS-509744 | Itk | Viability Assay | Jurkat, Hut-78, H9 | Dose-dependent reduction in viability |

Table 3: Clinical and Correlative Data

| Finding | Lymphoma Subtype | Patient Cohort | Result | Reference(s) |

| GATA-3 Expression & Chemoresistance | PTCL-NOS | n=36 (19 GATA-3⁺, 17 GATA-3⁻) | Primary refractory disease: 52.6% in GATA-3⁺ vs. 11.8% in GATA-3⁻ | |

| Soquelitinib (CPI-818) Treatment | Relapsed/Refractory TCL | Phase 1/1b (n=23 evaluable) | Objective Response Rate: 39% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in Itk research.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.

-

Cell Plating: Seed T-cell lymphoma cells (e.g., Jurkat, Hut-78) in opaque-walled 96-well plates at a density of 1x10³ to 5x10³ cells/well in 100 µL of culture medium. Include control wells with medium only for background measurement.

-

Compound Treatment: Add test compounds (e.g., Itk inhibitors) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate plates for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

-

Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (e.g., 100 µL).

-

Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate luminometer.

-

Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells to calculate the percentage of viable cells.

Western Blot for Phosphorylated Proteins (e.g., p-PLCγ1)

This technique detects the phosphorylation status of specific proteins, indicating pathway activation.

-

Cell Treatment & Lysis: Culture and treat cells as required (e.g., with TCR stimulation or Itk inhibitors). Wash cells with ice-cold PBS and lyse using an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with 2x Laemmli sample buffer. Denature samples by boiling at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-PLCγ1 Y783) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., total PLCγ1) to confirm equal loading.

Generation of a Conditional ITK-SYK Mouse Model

This workflow describes the creation of a mouse model where oncogene expression is restricted to a specific cell type (T-cells).

-

Targeting Vector Construction: A targeting vector is created containing the human ITK-SYK cDNA and an internal ribosome entry site (IRES) followed by a reporter gene (e.g., eGFP). This entire cassette is placed downstream of a LoxP-flanked "STOP" cassette (e.g., NEO-STOP). The entire construct is designed to be inserted into a ubiquitously expressed locus like Rosa26.

-

ES Cell Targeting: The targeting vector is electroporated into embryonic stem (ES) cells. Clones that have successfully integrated the construct via homologous recombination are selected (e.g., using neomycin resistance) and verified by Southern blot or PCR.

-

Blastocyst Injection: Verified ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. Chimeric offspring are identified (e.g., by coat color).

-

Germline Transmission: Chimeric mice are bred to establish germline transmission of the floxed Rosa26-lox-STOP-lox-ITK-SYK allele.

-

Conditional Activation: The resulting mice are crossed with a transgenic mouse line that expresses Cre recombinase under the control of a T-cell-specific promoter, such as CD4-Cre.

-

Experimental Cohort: In the double-transgenic offspring (ITK-SYKCD4-Cre), the CD4 promoter drives Cre expression specifically in T-cells. Cre recombinase excises the STOP cassette, leading to the expression of the ITK-SYK oncogene and the eGFP reporter only in the T-cell lineage. These mice can then be monitored for lymphoma development.

Conclusion and Future Directions

Itk is a pivotal kinase in T-cell biology whose dysregulation is a key driver in the pathogenesis of T-cell lymphomas. The discovery of the ITK-SYK fusion oncogene provides a clear example of how constitutive activation of TCR signaling can lead to malignant transformation. Furthermore, the reliance of some TCLs on the Itk-NF-κB-GATA-3 axis for survival and chemoresistance underscores the protein's importance as a therapeutic target.

The development of highly selective Itk inhibitors like soquelitinib represents a promising targeted therapy approach for these aggressive malignancies. Future research should focus on identifying biomarkers to predict response to Itk inhibition, exploring combination therapies to overcome resistance, and further dissecting the kinase-independent scaffolding functions of Itk in both normal and malignant T-cells. A deeper understanding of these mechanisms will pave the way for more effective and personalized treatments for patients with T-cell lymphoma.

Unraveling the Structural Secrets of Itk Kinase Inhibition: A Technical Guide

For Immediate Release

A Deep Dive into the Structural Nuances of Interleukin-2 Inducible T-cell Kinase (Itk) Inhibition, Providing a Foundational Resource for Researchers and Drug Developers.

This technical guide offers an in-depth exploration of the structural basis of Itk kinase inhibition, a critical therapeutic target in immunology and oncology. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key data on Itk inhibitors, details essential experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Interleukin-2 inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and differentiation has made it an attractive target for the development of novel therapeutics for autoimmune diseases, allergic reactions, and T-cell malignancies. Understanding the precise structural interactions between Itk and its inhibitors is paramount for the rational design of potent and selective drugs.

Quantitative Analysis of Itk Inhibitors

The development of Itk inhibitors has led to a diverse landscape of chemical entities with varying potencies and mechanisms of action. The following tables summarize the inhibitory activities of key compounds against Itk, providing a comparative overview for researchers.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Notes |

| BMS-509744 | ATP-competitive | 19 | - | Selective over other Tec family kinases. |

| Ibrutinib | Covalent | 0.5 (BTK), ~2.2-10 (Itk) | - | Irreversibly binds to Cys-442 in Itk. Also a potent BTK inhibitor. |

| PRN694 | Covalent | 0.3 | - | Dual inhibitor of Itk and Rlk. |

| GNE-9822 | ATP-competitive | - | 0.7 | Orally active and selective. |

| PF-06465469 | Covalent | 2 | - | Also inhibits BTK. |

| Vecabrutinib (SNS-062) | Non-covalent | 24 | 2.2 | Potent non-covalent inhibitor of BTK and Itk. |

Table 1: Inhibitory Potency of Selected Small Molecule Inhibitors of Itk Kinase.

Structural Basis of Itk Inhibition

The Itk kinase domain can exist in distinct conformational states, primarily an active and an inactive state. The ability of inhibitors to selectively target these conformations is a key determinant of their specificity and efficacy.

Active Conformation: In the active state, the activation loop of the kinase is in an open conformation, permissive for substrate binding and catalysis. ATP-competitive inhibitors that bind to the active state often exhibit broader kinase selectivity due to the conserved nature of the ATP-binding pocket among kinases.

Inactive Conformation: The inactive state is characterized by a closed conformation of the activation loop, which blocks substrate access. Inhibitors that preferentially bind to this conformation can achieve higher selectivity, as the inactive states of kinases are more structurally diverse. For instance, BMS-509744 stabilizes the activation loop of Itk in a substrate-blocking inactive conformation.

Covalent Inhibition: A significant class of Itk inhibitors, including the clinically approved drug ibrutinib, function through covalent modification of a cysteine residue (Cys-442) within the ATP-binding site. This irreversible interaction leads to sustained inhibition of kinase activity. The presence of this cysteine residue provides an opportunity for the design of highly specific and potent inhibitors. In silico docking studies have been instrumental in visualizing the covalent bond formation between the inhibitor and Cys-442.[1][2]

Signaling Pathways and Experimental Workflows

To fully comprehend the impact of Itk inhibition, it is crucial to understand its role in the broader context of T-cell signaling and the experimental workflows used to characterize inhibitors.

Itk Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation. Itk is a critical downstream mediator in this pathway.

Caption: Itk-mediated T-cell receptor signaling pathway.

General Workflow for Kinase Inhibitor Discovery

The discovery and characterization of Itk inhibitors typically follow a structured workflow, from initial screening to detailed structural and functional analysis.

References

The Dichotomous Role of Itk in Mast Cell and NK Cell Function: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the complex and often contrasting roles of Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, in the regulation of mast cell and Natural Killer (NK) cell functions. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents signaling pathways and experimental workflows as visualized through Graphviz diagrams.

Executive Summary

Interleukin-2-inducible T-cell kinase (Itk) is a critical signaling molecule in various immune cells, including T cells, mast cells, and Natural Killer (NK) cells.[1][2][3] While its role in T cell receptor signaling is well-established, its functions in mast cells and NK cells are more nuanced and context-dependent. In mast cells, Itk's role in degranulation is debated, with some in vivo studies suggesting a positive regulatory role, while in vitro findings point towards a negative regulatory function in cytokine production.[4][5][6][7] In NK cells, Itk differentially regulates cytotoxicity, positively mediating signals from the FcγRIIIA receptor and negatively modulating the NKG2D receptor pathway.[1][8] This guide dissects these dichotomous functions, presenting the current state of knowledge to inform future research and therapeutic development.

Itk in Mast Cell Function: A Complex Regulator

Mast cells are pivotal effector cells in allergic and inflammatory responses, primarily through the activation of the high-affinity IgE receptor, FcεRI.[4][9] Itk is expressed in mast cells and is activated downstream of FcεRI.[1][4] However, its precise role in mast cell effector functions remains an area of active investigation, with conflicting reports emerging from in vivo and in vitro studies.

Mast Cell Degranulation: In Vivo vs. In Vitro Findings

Some studies using Itk knockout mice have reported decreased mast cell degranulation and reduced acute allergic responses in vivo.[1][5][6] These findings suggest a critical positive regulatory role for Itk in mast cell degranulation.[5][6] However, other research using bone marrow-derived mast cells (BMMCs) from Itk-deficient mice has shown normal or even enhanced degranulation in vitro.[1][4][7] This discrepancy may be partially explained by the observation that Itk knockout mice have elevated levels of serum IgE, which could lead to saturation of FcεRI receptors on mast cells in vivo, thereby impairing their response to subsequent allergen challenge.[4][7]

Cytokine Secretion: A Negative Regulatory Role

In contrast to its debated role in degranulation, there is growing evidence that Itk may act as a negative regulator of cytokine production in mast cells. Studies have shown that Itk-deficient BMMCs secrete elevated levels of cytokines, such as IL-13 and TNF-α, following FcεRI stimulation.[1][4][7] This suggests that Itk may be part of a feedback loop that dampens pro-inflammatory cytokine responses. The absence of both Itk and another Tec kinase, Btk, leads to severely impaired degranulation and cytokine secretion, indicating complex and potentially redundant roles for these kinases.[10][11]

Signaling Pathways Downstream of FcεRI

Upon FcεRI aggregation, a signaling cascade is initiated, leading to mast cell effector functions. While Itk is activated in this pathway, its absence does not appear to grossly affect overall protein tyrosine phosphorylation or the activation of MAPK pathways like ERK and p38 in mast cells.[4] Similarly, calcium mobilization, a critical step for both degranulation and cytokine production, is largely normal in Itk-deficient mast cells.[1][4] However, these cells exhibit elevated levels and nuclear localization of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is known to regulate the expression of various cytokines.[1][4][7] This suggests that Itk's regulatory effects on cytokine production may be mediated through the modulation of NFAT activity.

Quantitative Data on Itk in Mast Cell Function

| Parameter | Cell Type | Condition | Wild-Type | Itk-deficient | Reference |

| Histamine Release (in vivo) | Mouse Mast Cells | Allergen/IgE induced | Normal | Reduced | [4] |

| Degranulation (in vitro) | BMMCs | IgE/Antigen stimulation | Normal | Normal | [1][4] |

| IL-13 Secretion | BMMCs | Unliganded IgE | Baseline | Elevated | [4][7] |

| TNF-α Secretion | BMMCs | Unliganded IgE | Baseline | Elevated | [4][7] |

| NFAT1/NFATc2 mRNA | BMMCs | Unstimulated | Baseline | Higher | [4] |

| NFAT2/NFATc1 mRNA | BMMCs | Unstimulated | Baseline | Higher | [4] |

| Nuclear NFAT1/NFATc2 | BMMCs | Unstimulated | Largely cytoplasmic | Significant nuclear localization | [4] |

Experimental Protocols: Mast Cell Studies

Bone Marrow-Derived Mast Cell (BMMC) Culture: Bone marrow cells are harvested from the femurs and tibias of mice. Cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 10 ng/ml of IL-3 and stem cell factor (SCF). The purity of mast cells (FcεRI+ and c-Kit/CD117+) is assessed by flow cytometry after 4-6 weeks of culture.[12]

In Vitro Degranulation Assay: BMMCs are sensitized overnight with anti-DNP IgE. The cells are then washed and stimulated with various concentrations of DNP-HSA for 30 minutes at 37°C. The extent of degranulation is determined by measuring the release of β-hexosaminidase into the supernatant, with results expressed as a percentage of the total cellular β-hexosaminidase content.[13]

Cytokine Measurement: BMMCs are stimulated as described for the degranulation assay. Supernatants are collected after 6-24 hours, and cytokine concentrations (e.g., TNF-α, IL-13) are measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Western Blotting for Signaling Proteins: Sensitized BMMCs are stimulated with DNP-HSA for various time points. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., ERK, p38, PLCγ).[14]

Calcium Mobilization Assay: BMMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). Baseline fluorescence is recorded, and then cells are stimulated with antigen. Changes in intracellular calcium concentration are measured by monitoring the ratio of fluorescence at different emission wavelengths using a fluorometer or a flow cytometer.

NFAT Nuclear Translocation Analysis: BMMCs are stimulated and then fixed and permeabilized. Cells are stained with an anti-NFAT antibody followed by a fluorescently labeled secondary antibody. The subcellular localization of NFAT is visualized by confocal microscopy or quantified by imaging flow cytometry.

Caption: Itk signaling downstream of the FcεRI receptor in mast cells.

Itk in NK Cell Function: A Dichotomous Regulator of Cytotoxicity

NK cells are innate lymphocytes that play a crucial role in host defense against viral infections and cancer.[8] Their function is regulated by a balance of signals from activating and inhibitory receptors. Itk is expressed in NK cells and has been shown to differentially regulate their cytotoxic activity depending on the activating receptor engaged.[8][15]

Positive Regulation of FcγRIIIA-Mediated Cytotoxicity

The FcγRIIIA (CD16) receptor on NK cells recognizes antibody-coated target cells and initiates antibody-dependent cell-mediated cytotoxicity (ADCC). Itk plays a positive regulatory role in this process.[1][8] Enhanced expression of Itk leads to increased calcium mobilization, granule release, and cytotoxicity upon FcγRIIIA stimulation.[8] Conversely, inhibition of Itk impairs FcR-induced activation of NK cells.[16][17]

Negative Regulation of NKG2D-Mediated Cytotoxicity

NKG2D is an activating receptor on NK cells that recognizes stress-induced ligands on infected or transformed cells.[8] In contrast to its role in FcγRIIIA signaling, Itk acts as a negative regulator of NKG2D-mediated cytotoxicity.[1][8] Overexpression of Itk leads to decreased cytotoxicity and granule release following NKG2D engagement.[8] The catalytic activity of Itk is required for both its positive and negative regulatory functions.[8]

Signaling Pathways in NK Cells

The differential regulation by Itk in NK cells highlights the complexity of signaling pathways downstream of different activating receptors. Downstream of FcγRIIIA, Itk appears to be a key component of the signaling cascade leading to calcium flux and the activation of transcription factors like NFAT and NF-κB, which are essential for cytotoxicity and cytokine production.[16] The mechanism by which Itk negatively regulates NKG2D signaling is less clear but may involve the recruitment of inhibitory molecules or competition for common signaling substrates.

Quantitative Data on Itk in NK Cell Function

| Parameter | Receptor Stimulated | Itk Expression Level | Outcome | Reference |

| Cytotoxicity | FcγRIIIA | Enhanced | Increased | [8] |

| Granule Release | FcγRIIIA | Enhanced | Increased | [8] |

| Calcium Mobilization | FcγRIIIA | Enhanced | Increased | [8] |

| Cytotoxicity | NKG2D | Enhanced | Decreased | [8] |

| Granule Release | NKG2D | Enhanced | Decreased | [8] |

| CD107a/b Expression | FcR | PRN694 (Itk inhibitor) | Inhibited | [16] |

Experimental Protocols: NK Cell Studies

NK Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. NK cells are then purified from PBMCs using negative selection magnetic beads. Isolated NK cells are cultured in complete medium supplemented with recombinant human IL-2 or a combination of IL-12, IL-15, and IL-18 to maintain viability and enhance activity.[18][19]

Cytotoxicity Assay: The cytotoxic activity of NK cells is typically measured using a chromium-51 (⁵¹Cr) release assay or a flow cytometry-based assay. Target cells (e.g., antibody-coated tumor cells for ADCC, or cells expressing NKG2D ligands) are labeled with ⁵¹Cr or a fluorescent dye. Labeled target cells are co-cultured with NK cells at various effector-to-target ratios. The amount of ⁵¹Cr or the percentage of dead target cells is quantified to determine the cytotoxic activity of the NK cells.[20]

Degranulation Assay (CD107a/b Mobilization): NK cell degranulation is assessed by measuring the surface expression of CD107a and CD107b (LAMP-1 and LAMP-2), which are lysosomal membrane proteins that become exposed on the cell surface upon granule exocytosis. NK cells are co-cultured with target cells in the presence of a fluorescently labeled anti-CD107a/b antibody. The percentage of CD107a/b-positive NK cells is then determined by flow cytometry.[16]

Calcium Flux Measurement: Similar to the protocol for mast cells, NK cells are loaded with a calcium-sensitive dye. Baseline fluorescence is measured before and after stimulation with plate-bound antibodies against activating receptors (e.g., anti-CD16 or anti-NKG2D) or target cells. Changes in intracellular calcium levels are monitored over time.

Gene Knockout/Overexpression: To study the function of Itk, its expression can be modulated in NK cell lines or primary NK cells. Overexpression can be achieved by transfection or transduction with a plasmid or viral vector encoding Itk. Gene knockout can be performed using CRISPR-Cas9 technology to specifically disrupt the Itk gene.[21]

Caption: Dichotomous role of Itk in NK cell signaling pathways.

Conclusion and Future Directions

The role of Itk in mast cell and NK cell function is multifaceted and context-dependent. In mast cells, Itk appears to be a nuanced regulator, with its in vivo role in degranulation potentially obscured by systemic effects in knockout models, while in vitro evidence points to a role in dampening cytokine responses. In NK cells, Itk acts as a molecular switch, promoting cytotoxicity through one activating receptor while inhibiting it through another.

For drug development professionals, this complexity highlights the importance of carefully considering the specific cellular context and signaling pathways when targeting Itk. A deeper understanding of the molecular mechanisms underlying Itk's differential functions is crucial. Future research should focus on:

-

Dissecting the in vivo role of Itk in mast cells using more refined models that can distinguish between intrinsic cellular functions and systemic effects.

-

Identifying the specific substrates and interacting partners of Itk in the negative regulatory pathway downstream of NKG2D in NK cells.

-

Developing selective Itk inhibitors and evaluating their therapeutic potential in allergic diseases, inflammatory disorders, and cancer, with a keen eye on their differential effects on various immune cell populations.

By unraveling the intricate roles of Itk in mast cells and NK cells, we can pave the way for more targeted and effective immunomodulatory therapies.

References

- 1. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ashpublications.org [ashpublications.org]

- 4. The Tec family kinase Itk differentially controls mast cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-2-inducible T cell kinase regulates mast cell degranulation and acute allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. The Tec family kinase, IL-2-inducible T cell kinase, differentially controls mast cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential regulation of human NK cell-mediated cytotoxicity by the tyrosine kinase Itk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absence of Tec Family Kinases Interleukin-2 Inducible T cell Kinase (Itk) and Bruton's Tyrosine Kinase (Btk) Severely Impairs FcϵRI-dependent Mast Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Absence of Tec family kinases interleukin-2 inducible T cell kinase (Itk) and Bruton's tyrosine kinase (Btk) severely impairs Fc epsilonRI-dependent mast cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental activation of mast cells and their pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nonreceptor tyrosine kinases ITK and BTK negatively regulate mast cell proinflammatory responses to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of Tyrosin Kinase Inhibitors on NK Cell and ILC3 Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Knockout of the inhibitory receptor TIGIT enhances the antitumor response of ex vivo expanded NK cells and prevents fratricide with therapeutic Fc-active TIGIT antibodies [pubmed.ncbi.nlm.nih.gov]

Downstream Effects of Itk Inhibition on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals